molecular formula C9H7Cl2F3O B13515535 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13515535
M. Wt: 259.05 g/mol
InChI Key: VVFVNONQELFFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol is an organofluorine compound characterized by a 2,5-dichlorophenyl aromatic ring attached to a trifluoropropanol moiety. Its molecular formula is C₉H₇Cl₂F₃O, with structural features that include:

  • 2,5-Dichlorophenyl group: This aromatic system provides steric bulk and electron-withdrawing effects due to chlorine atoms in the 2- and 5-positions.

This compound is primarily explored in medicinal chemistry and materials science, where its unique electronic and steric properties make it a candidate for enzyme inhibition, receptor modulation, and specialty chemical synthesis.

Properties

Molecular Formula

C9H7Cl2F3O

Molecular Weight

259.05 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C9H7Cl2F3O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3,8,15H,4H2

InChI Key

VVFVNONQELFFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(C(F)(F)F)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful monitoring of temperature and pH to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide facilitate substitution reactions.

Major Products

    Oxidation: Formation of dichlorophenyl trifluoromethyl ketone.

    Reduction: Formation of dichlorophenyl trifluoromethyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic benefits and toxicological profile.

Comparison with Similar Compounds

3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol

  • Key Differences : Chlorine atoms in the 3- and 4-positions instead of 2- and 5-positions.
  • Impact : Altered electronic effects on the aromatic ring reduce steric hindrance compared to the 2,5-isomer. This positional change may affect binding affinity to biological targets like enzymes or receptors .

3-(2,6-Dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol

  • Key Differences : Replaces the phenyl group with a dichlorophenyl sulfanyl (S-C₆H₃Cl₂) moiety.
  • Biological activity may diverge due to sulfur’s role in covalent bonding with targets .

3-(2,6-Dibromophenyl)propan-1-ol

  • Key Differences : Bromine replaces chlorine at the 2- and 6-positions; lacks the trifluoromethyl group.
  • Impact : Bromine’s larger atomic radius strengthens halogen bonding interactions but reduces metabolic stability compared to fluorine. The absence of CF₃ diminishes lipophilicity .

Functional Group Variants

2,5-Dichlorophenol

  • Key Differences: Simple phenol structure without the trifluoropropanol chain.
  • Impact: Lacks the metabolic stability conferred by CF₃. The hydroxyl group is more acidic (pKa ~9 vs. ~12 for trifluoropropanol), affecting solubility and reactivity .

3-(2,5-Dichlorophenyl)-1,1-dipropylurea

  • Key Differences : Urea (-NHCONH₂) replaces the alcohol group.
  • Impact: Urea’s hydrogen-bonding capacity enhances interactions with enzymes (e.g., kinase inhibitors). However, reduced lipophilicity compared to the trifluoropropanol analog limits membrane permeability .

1-(2,5-Difluorophenyl)-2,2,2-trifluoroethan-1-amine

  • Key Differences : Fluorine replaces chlorine; amine (-NH₂) replaces alcohol.
  • Impact : Increased electronegativity from fluorine improves metabolic stability but may reduce steric bulk. The amine group enables protonation at physiological pH, altering bioavailability .

Substituent Position and Chain Modifications

3-{[(2-Bromophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol

  • Key Differences: Incorporates a bromophenyl-methylamino group.
  • This compound’s dual functionality (amine + CF₃) broadens its utility in drug discovery .

3-(Trifluoromethyl)phenylacetone

  • Key Differences : Ketone (-CO-) replaces the alcohol group; trifluoromethyl is on the phenyl ring.
  • Impact : The ketone group increases electrophilicity, enabling nucleophilic additions. However, reduced hydrogen-bonding capacity limits interactions with polar biological targets .

Comparative Data Table

Compound Name CAS Number Key Structural Features Unique Properties
3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol - 2,5-Cl₂-C₆H₃; CF₃CH(OH)CH₃ High lipophilicity; enzyme inhibition
3-(3,4-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol - 3,4-Cl₂-C₆H₃; CF₃CH(OH)CH₃ Reduced steric hindrance
3-(2,6-Dichlorophenyl)sulfanyl-1,1,1-TF-propan-2-ol - S-C₆H₃Cl₂; CF₃CH(OH)CH₃ Sulfur-mediated covalent binding
3-(2,5-Dichlorophenyl)-1,1-dipropylurea - 2,5-Cl₂-C₆H₃; NHCONH₂ Strong hydrogen bonding
1-(2,5-Difluorophenyl)-2,2,2-TF-ethan-1-amine - 2,5-F₂-C₆H₃; CF₃CH(NH₂)CH₃ Enhanced metabolic stability

Biological Activity

3-(2,5-Dichlorophenyl)-1,1,1-trifluoropropan-2-ol, also known by its CAS number 667464-91-7, is a compound of interest in various fields due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula of this compound is C3H3Cl2F3OC_3H_3Cl_2F_3O with a molecular weight of approximately 182.96 g/mol. The compound features a trifluoropropanol moiety that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC3H3Cl2F3OC_3H_3Cl_2F_3O
Molecular Weight182.96 g/mol
CAS Number667464-91-7
LogP1.713

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the dichlorophenyl group may also contribute to this effect by interacting with microbial cell membranes or inhibiting specific metabolic pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 15 µM after 48 hours of exposure.

This suggests that the compound could be a potential candidate for further development in cancer therapeutics.

Neuroprotective Effects

Some studies have suggested that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This could be particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the trifluoropropanol moiety may disrupt microbial membranes.
  • Enzyme Inhibition : The dichlorophenyl group may inhibit enzymes critical for microbial metabolism.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells may be mediated through mitochondrial dysfunction.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells.

Study 2: Cancer Cell Line Testing

In a research article in Cancer Research, the compound was tested against several cancer cell lines. The findings highlighted its potential as a lead compound for developing new anticancer agents due to its selective cytotoxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.